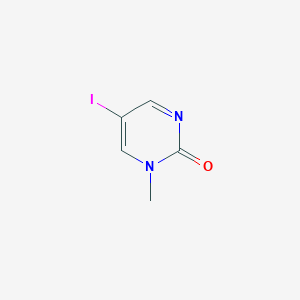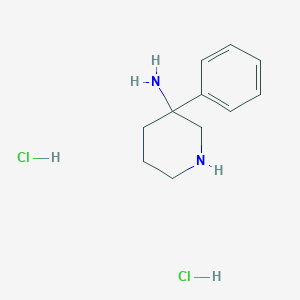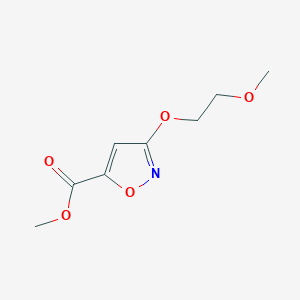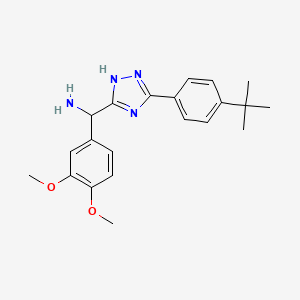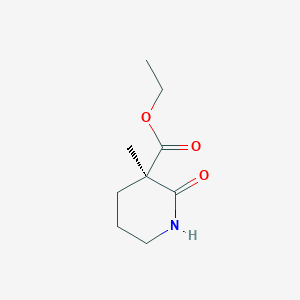
(R)-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate is a chiral compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by its ethyl ester group, a methyl substituent at the third position, and a ketone group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Oxidation: The methyl group at the second position is oxidized to form the ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques such as chiral chromatography or enzymatic resolution. The esterification and oxidation steps are carried out in reactors with precise control over temperature and pH to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of ®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Piperidine: The parent compound, lacking the ester and ketone groups.
Piperidinone: Similar structure but with a ketone group at a different position.
Methylpiperidine: Piperidine with a methyl substituent at various positions.
Uniqueness: ®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
ethyl (3R)-3-methyl-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-8(12)9(2)5-4-6-10-7(9)11/h3-6H2,1-2H3,(H,10,11)/t9-/m1/s1 |
InChIキー |
JMCYIDYGZXGWNJ-SECBINFHSA-N |
異性体SMILES |
CCOC(=O)[C@@]1(CCCNC1=O)C |
正規SMILES |
CCOC(=O)C1(CCCNC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


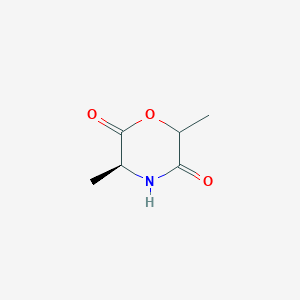
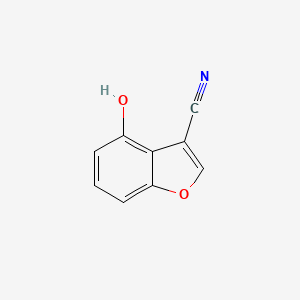
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
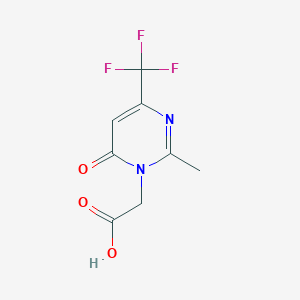
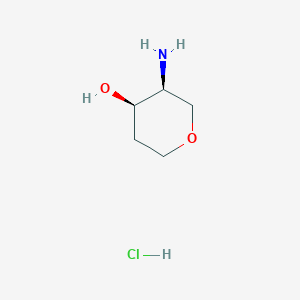
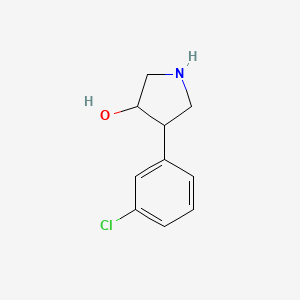

![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
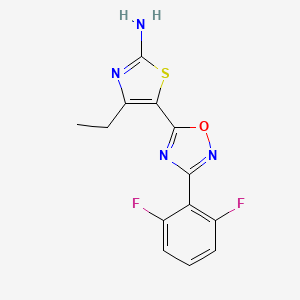
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
